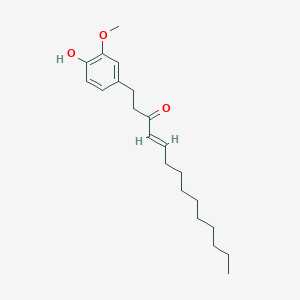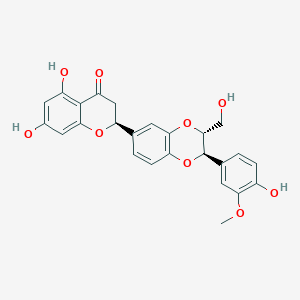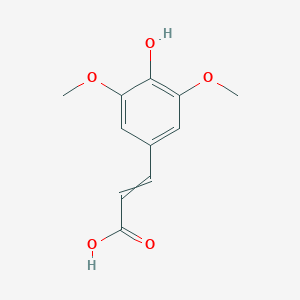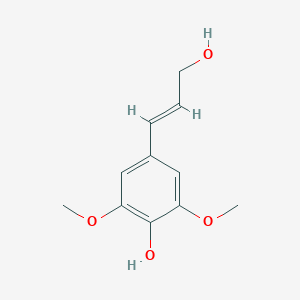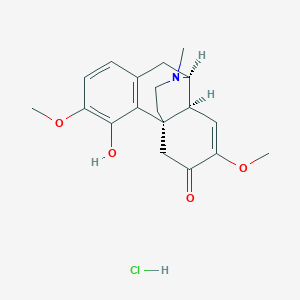
大豆皂苷元 B
描述
Soyasapogenol B is an oleanane-type pentacyclic triterpene that is derived from soybeans. It is a bioactive compound known for its various pharmacological properties, including antiviral, anti-inflammatory, neuroprotective, antiobesity, and antidiabetic effects . Soyasapogenol B is the aglycone form of soyasaponins, which are glycosides found in soybeans. The bioavailability of soyasapogenol B is higher than that of its glycoside counterparts, making it a compound of interest in both food and healthcare industries .
科学研究应用
Soyasapogenol B has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive triterpenes.
作用机制
Target of Action
Soyasapogenol B (SoyB) is a triterpene that has been found to interact with several proteins that play crucial roles in various biological processes . These proteins include Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B), Glycogen synthase kinase 3 beta (GSK3β), and N-methyl-D-aspartate receptor (NMDA) . These proteins are involved in a wide range of neurological functions, and their modulation by SoyB suggests its potential therapeutic applications in neurodegenerative disorders .
Mode of Action
SoyB interacts with its targets in a manner similar to the native ligand inhibitor . For instance, it binds to the active site residues of the targeted proteins . This binding can modulate the activity of these proteins, leading to various downstream effects.
Biochemical Pathways
SoyB affects several biochemical pathways. It enhances the phosphorylation of Smad1/5/8 and JNK2 during osteoblast differentiation . It also induces the expression of RUNX2, a core transcription factor in osteoblast differentiation . Furthermore, SoyB increases the rate of cell migration and adhesion with the upregulation of MMP13 levels during osteoblast differentiation .
Pharmacokinetics
SoyB exhibits favorable pharmacokinetic properties. It has a low TPSA (60.69), high absorption (82.6%), no Lipinski rule violation, and no toxicity . After oral administration, there is a bimodal phenomenon in the absorption process. The maximum concentration (Tmax) is reached about 2 hours post-administration, and SoyB is completely metabolized 24 hours later . The bioavailability of SoyB is superior, reaching more than 60% .
Result of Action
SoyB has various pharmacological properties. It has been reported to have anti-viral, anti-cancer, anti-inflammatory, and hepatoprotective activities . In bone-forming cells, SoyB enhances alkaline phosphatase (ALP) staining and activity and bone mineralization . It also increases cell proliferation in MC3T3-E1 cells .
Action Environment
The action of SoyB can be influenced by various environmental factors. For instance, the yield of SoyB reached 2.9 mg/L in a flask and 8.36 mg/L in a 5-L bioreactor with fed glucose and ethanol . This suggests that the production and hence the action of SoyB can be optimized under certain environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of soyasapogenol B involves the expression of β-amyrin synthase derived from Glycyrrhiza glabra in Saccharomyces cerevisiae to generate β-amyrin, which serves as the precursor for soyasapogenol B . The expression of key genes in the mevalonate pathway is regulated using different types of promoters to increase the yield of β-amyrin. Subsequently, soyasapogenol B synthases from Medicago truncatula and Glycyrrhiza glabra are expressed to convert β-amyrin into soyasapogenol B .
Industrial Production Methods: In an industrial setting, the production of soyasapogenol B can be optimized using fermentation techniques. The most effective production strain of Saccharomyces cerevisiae is used for fermentation, with fed glucose and ethanol to achieve higher yields. For instance, the yield of soyasapogenol B can reach up to 8.36 mg/L in a 5-L bioreactor .
化学反应分析
Types of Reactions: Soyasapogenol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize soyasapogenol B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce soyasapogenol B.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of soyasapogenol B can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Soyasapogenol B is unique among similar compounds due to its higher bioavailability and diverse pharmacological activities. Similar compounds include:
Soyasapogenol A: Another oleanane-type triterpene with similar bioactive properties but lower bioavailability.
Soyasaponin I and III: Glycoside forms of soyasapogenol B with different pharmacokinetic profiles and biological activities.
属性
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAQNKGFOLRGT-UXXABWCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276153 | |
| Record name | Soyasapogenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Soyasapogenol B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
595-15-3, 6118-01-0 | |
| Record name | Soyasapogenol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasapogenol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soyasapogenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOYASAPOGENOL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Soyasapogenol B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 259 °C | |
| Record name | Soyasapogenol B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Soyasapogenol B (olean-12-ene-3β,22β,24-triol) exhibits a range of biological activities, including hepatoprotective [, , , , ], anti-mutagenic [, , , ], antiviral [, , , ], anti-inflammatory [, , , ], hypocholesterolemic [, ], and anticarcinogenic effects [, , , , ].
A: Research suggests Soyasapogenol B can suppress the growth of cancer cells, potentially through multiple mechanisms. Studies demonstrate its ability to reduce cell proliferation [, , ], induce apoptosis [, ], and modulate cell signaling pathways involved in cancer development [, ].
A: Yes, studies show that Soyasapogenol B can promote osteoblast differentiation and mineralization, suggesting potential benefits for bone health []. It achieves this by enhancing alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, and increasing bone mineralization, a marker of late differentiation [].
A: Research indicates that Soyasapogenol B can modulate PKC activity in colon cancer cells, contributing to its antiproliferative effects []. The exact mechanism of this interaction requires further investigation.
A: Studies show that Soyasapogenol B might attenuate memory impairment induced by lipopolysaccharide (LPS) in mice models []. This effect is potentially mediated by the modulation of NF-κB signaling and subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression, a protein crucial for learning and memory [].
ANone: The molecular formula of Soyasapogenol B is C30H50O3, and its molecular weight is 458.7 g/mol.
A: Researchers commonly employ a combination of spectroscopic methods for structural characterization, including Infrared Spectroscopy (IR) [], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , , ]. These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule.
A: Yes, molecular docking and dynamics simulations have been employed to investigate the interactions of Soyasapogenol B with various protein targets involved in neurodegenerative disorders []. These simulations provide insights into the binding affinity and stability of Soyasapogenol B with these proteins, suggesting its potential as a multi-target therapeutic agent [].
A: Research suggests that the presence and nature of sugar moieties attached to Soyasapogenol B can significantly influence its activity. For instance, Soyasapogenol B monoglucuronide exhibits more potent hepatoprotective activity compared to Soyasapogenol B itself []. Moreover, the type of sugar linkage and the presence of specific functional groups in the sugar moiety can also affect the compound's overall activity [, , ].
A: Yes, studies indicate that a carbonyl group at the C-22 position may contribute to enhanced anti-HSV-1 activity compared to a hydroxyl group at the same position [].
A: Research suggests a positive correlation between lipophilicity and the anti-colon carcinogenic activity of Soyasapogenol B and its derivatives. The aglycone forms, Soyasapogenol A and B, demonstrate greater potency compared to their glycosylated counterparts, implying that increased lipophilicity may enhance bioactivity [].
A: Studies indicate that ingested Soyasapogenol B has limited bioavailability []. While Soyasapogenol B itself is detectable in feces, suggesting limited absorption, its precursor Soyasaponins are not detected in urine, indicating substantial metabolism within the gut [].
A: Human gut microorganisms play a crucial role in metabolizing Soyasaponins. Studies demonstrate the sequential hydrolysis of sugar moieties, leading to the formation of Soyasapogenol B as a final metabolic product []. This conversion significantly impacts the bioavailability and potential bioactivity of ingested Soyasaponins [, ].
A: Researchers have utilized various in vitro models, including human colon cancer cell lines (Caco-2 and HT-29) [, , , , ], human hepatocellular carcinoma cell line (HepG2) [, ], mouse pre-osteoblast cell line (MC3T3-E1) [], and microglial BV2 cells [] to assess the effects of Soyasapogenol B and its derivatives on cell proliferation, apoptosis, differentiation, and other cellular processes.
A: Yes, animal studies using mice models provide evidence for the potential benefits of Soyasapogenol B in various conditions. For instance, oral administration of Soyasapogenol B showed promising results in ameliorating obesity, reducing hepatic triacylglycerol accumulation [], and attenuating LPS-induced memory impairment [].
ANone: The provided research papers do not mention any clinical trials conducted specifically on Soyasapogenol B.
A: While Soyasapogenol B demonstrates anti-cancer properties, it can also exhibit cytotoxicity at higher concentrations. Studies using Caco-2 cells showed that Soyasapogenol B, at concentrations of 1 mmol/L or higher, significantly reduced cell viability [].
A: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a commonly used technique for quantifying Soyasapogenol B in various matrices, including soybean and biological samples [, ]. This method provides high resolution and sensitivity for accurate quantification [].
A: In addition to HPLC-ELSD, researchers utilize various other analytical techniques, including thin-layer chromatography (TLC) [], gas chromatography-flame ionization detector (GC-FID) [], and LC-MS/MS [] for the separation, identification, and quantification of Soyasapogenol B and related compounds in complex mixtures.
A: Due to its diverse biological activities, Soyasapogenol B holds promise for applications in various fields, including medicine, nutraceuticals, and potentially cosmetics. Its potential as a therapeutic agent for neurodegenerative diseases, cancer, and bone diseases is an active area of research [, , , ]. Additionally, its hypocholesterolemic and anti-inflammatory properties make it a potential candidate for developing functional foods and nutraceuticals [, ]. Further research is warranted to fully explore its potential across different disciplines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






